"Cyclopentyl 2-(4-fluorophenyl)ethyl ketone" molecular structure
"Cyclopentyl 2-(4-fluorophenyl)ethyl ketone" molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone
Introduction
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is a ketone derivative featuring a cyclopentyl group and a 4-fluorophenyl ethyl substituent. As an organic intermediate, compounds of this class are of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluorophenyl moiety is a common feature in pharmacologically active molecules, often introduced to modulate metabolic stability and binding affinity. This guide serves as a comprehensive technical resource for scientists, providing a detailed overview of the compound's physicochemical properties, robust synthetic strategies, and rigorous methods for its structural elucidation. The protocols and analyses are presented from the perspective of ensuring reproducibility and validating the final molecular structure with high confidence.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its handling, purification, and characterization. For Cyclopentyl 2-(4-fluorophenyl)ethyl ketone, these properties are summarized below.
| Property | Value | Source |
| CAS Number | 898768-90-6 | [1] |
| Molecular Formula | C₁₄H₁₇FO | [1] |
| Molecular Weight | 220.28 g/mol | [1] |
| Density | 1.093 g/cm³ | [1] |
| Boiling Point | 314.9°C at 760 mmHg | [1] |
| Flash Point | 151.7°C | [1] |
| Refractive Index | 1.521 | [1] |
| XLogP3 | 3.5 | [1] |
Synthetic Strategies: A Mechanistic Approach
The synthesis of asymmetrical ketones such as Cyclopentyl 2-(4-fluorophenyl)ethyl ketone can be approached through several established organic chemistry reactions. The choice of pathway is often dictated by the availability of starting materials, desired yield, and scalability. Two plausible and mechanistically distinct routes are the Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] In this context, the synthesis would involve the reaction of fluorobenzene with a suitable acylating agent, such as 3-cyclopentylpropanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The primary advantage of this method is the direct formation of the aryl ketone. However, a significant challenge is controlling the regioselectivity. The fluorine atom is an ortho-, para-directing deactivator. While the para-product is typically favored due to sterics, the formation of the ortho-isomer is a common side product that necessitates purification.[3]
Grignard Reaction Pathway
An alternative and often more controlled approach involves the use of a Grignard reagent. This pathway builds the carbon skeleton sequentially and avoids the regioselectivity issues of direct aromatic substitution. A viable strategy would be the reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with 2-(4-fluorophenyl)acetonitrile. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile.[4] A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired ketone.[4]
This method offers excellent control over the final structure, as the connectivity is explicitly defined by the choice of the nitrile and the Grignard reagent. It is a powerful technique for creating C-C bonds and is less prone to the rearrangement and poly-substitution issues that can plague Friedel-Crafts reactions.[5][6]
The diagram below illustrates a logical workflow for the synthesis via the Grignard reaction, followed by purification.
Caption: Synthetic and purification workflow via the Grignard reaction.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.[7]
The analytical workflow begins after purification and involves subjecting the sample to multiple spectroscopic analyses.
Caption: Workflow for the analytical characterization of the final product.
The expected spectroscopic signatures for Cyclopentyl 2-(4-fluorophenyl)ethyl ketone are summarized below. These values are based on established ranges for similar functional groups and molecular structures.[7][8][9][10]
| Technique | Feature | Expected Signal | Rationale |
| FT-IR | C=O Stretch | ~1715 cm⁻¹ | Characteristic of a saturated aliphatic ketone.[8][9] |
| C-F Stretch | ~1220-1280 cm⁻¹ | Indicates the presence of the aryl-fluoride bond.[7] | |
| Aromatic C-H Stretch | ~3010-3100 cm⁻¹ | Confirms the presence of the phenyl ring. | |
| ¹H NMR | Aromatic Protons | ~7.0-7.3 ppm (multiplets) | Protons on the 4-fluorophenyl ring. |
| -CH₂- (alpha to C=O) | ~2.9 ppm (triplet) | Methylene protons adjacent to the carbonyl group. | |
| -CH₂- (beta to C=O) | ~2.7 ppm (triplet) | Methylene protons adjacent to the aromatic ring. | |
| Cyclopentyl Protons | ~1.5-2.1 ppm (multiplets) | Protons of the cyclopentyl ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 δ | Highly deshielded carbon characteristic of a ketone.[9][10] |
| Aromatic Carbons | ~115-165 δ | Carbons of the 4-fluorophenyl ring, with the C-F carbon showing a large C-F coupling constant. | |
| Aliphatic Carbons | ~25-50 δ | Carbons of the ethyl chain and the cyclopentyl ring. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 220.126 | Corresponds to the exact mass of C₁₄H₁₇FO.[1] |
| Key Fragments | Acylium ions (e.g., from alpha cleavage), Tropylium-type ions from the fluorophenyl group. | Characteristic fragmentation patterns for ketones.[8] |
Potential Applications
While specific biological activities for Cyclopentyl 2-(4-fluorophenyl)ethyl ketone are not extensively documented in publicly available literature, its structural motifs are relevant in medicinal chemistry. Ketone-containing compounds are precursors for a wide range of pharmaceuticals. For instance, the related compound 2-Fluorophenyl cyclopentyl ketone is a known precursor in the synthesis of fluoroketamine, an analog of the anesthetic ketamine.[11][12] Therefore, it is plausible that Cyclopentyl 2-(4-fluorophenyl)ethyl ketone could serve as a key intermediate or building block in the development of novel therapeutics, particularly those targeting the central nervous system.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Grignard Reaction
Objective: To synthesize Cyclopentyl 2-(4-fluorophenyl)ethyl ketone from 2-(4-fluorophenyl)acetonitrile and cyclopentylmagnesium bromide.
Materials:
-
2-(4-fluorophenyl)acetonitrile
-
Cyclopentylmagnesium bromide (2.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
5% Sulfuric acid (H₂SO₄) solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add 2-(4-fluorophenyl)acetonitrile (1 equivalent) dissolved in anhydrous THF.
-
Grignard Reaction: Slowly add cyclopentylmagnesium bromide (1.1 equivalents) dropwise from the dropping funnel to the nitrile solution at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Progression: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC analysis shows consumption of the starting nitrile.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 5% H₂SO₄ solution to quench the reaction and hydrolyze the intermediate imine. Stir vigorously for at least 12 hours at room temperature to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure ketone.
Protocol 2: Structural Characterization
Objective: To confirm the identity and purity of the synthesized product using spectroscopic methods.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the purified liquid product directly onto the clean ATR crystal.[7]
-
Data Acquisition: Collect a background spectrum of the empty crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.[7] The instrument software will generate the final transmittance or absorbance spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A mass spectrometer coupled with a gas chromatograph.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.[7]
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.
Conclusion
This guide has detailed the essential technical aspects of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone, from its fundamental properties to its synthesis and rigorous structural confirmation. The presented protocols, grounded in established chemical principles like the Grignard reaction and standard spectroscopic techniques, provide a reliable framework for researchers. By understanding the causality behind experimental choices—such as selecting a Grignard route for synthetic control and employing a multi-technique approach for characterization—scientists can confidently produce and validate this and similar compounds for applications in drug discovery and materials science.
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